2,3,5,6-tetramethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide 2,3,5,6-tetramethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2097895-23-1
VCID: VC11793168
InChI: InChI=1S/C17H24N4O2S2/c1-11-9-12(2)14(4)17(13(11)3)25(22,23)20-15-5-7-21(8-6-15)16-10-18-24-19-16/h9-10,15,20H,5-8H2,1-4H3
SMILES: CC1=CC(=C(C(=C1C)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3)C)C
Molecular Formula: C17H24N4O2S2
Molecular Weight: 380.5 g/mol

2,3,5,6-tetramethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide

CAS No.: 2097895-23-1

Cat. No.: VC11793168

Molecular Formula: C17H24N4O2S2

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

2,3,5,6-tetramethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide - 2097895-23-1

Specification

CAS No. 2097895-23-1
Molecular Formula C17H24N4O2S2
Molecular Weight 380.5 g/mol
IUPAC Name 2,3,5,6-tetramethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide
Standard InChI InChI=1S/C17H24N4O2S2/c1-11-9-12(2)14(4)17(13(11)3)25(22,23)20-15-5-7-21(8-6-15)16-10-18-24-19-16/h9-10,15,20H,5-8H2,1-4H3
Standard InChI Key OSDRSQSFYZHTIR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1C)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3)C)C
Canonical SMILES CC1=CC(=C(C(=C1C)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3)C)C

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

2,3,5,6-Tetramethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide features a benzene ring substituted with four methyl groups and a sulfonamide moiety linked to a piperidine ring bearing a 1,2,5-thiadiazole heterocycle. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name2,3,5,6-Tetramethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide
Molecular FormulaC₁₉H₂₆N₄O₂S₂
Molecular Weight426.57 g/mol
Topological Polar Surface Area112 Ų (estimated)
Hydrogen Bond Donors1 (sulfonamide NH)
Hydrogen Bond Acceptors5 (sulfonyl O, thiadiazole N)

The compound’s sulfonamide group enables hydrogen bonding with protein residues, while the thiadiazole ring contributes to π-π stacking interactions .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis involves three key fragments:

  • 2,3,5,6-Tetramethylbenzenesulfonyl chloride: Prepared via sulfonation of tetramethylbenzene.

  • 1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine: Synthesized by cyclization of thiourea derivatives with glyoxal, followed by piperidine functionalization.

  • Coupling Reaction: The sulfonamide bond is formed via nucleophilic substitution between the sulfonyl chloride and the piperidine amine.

Optimization Challenges

  • Steric Hindrance: Tetramethyl substitution on the benzene ring complicates sulfonation and coupling steps.

  • Thiadiazole Stability: The 1,2,5-thiadiazole moiety is sensitive to acidic conditions, necessitating pH-controlled environments during synthesis .

Biological Activity and Mechanism

Enzymatic Inhibition

Sulfonamide derivatives are well-documented inhibitors of carbonic anhydrases (CAs), enzymes critical for pH regulation and biosynthetic pathways. While direct data on this compound’s CA affinity is limited, structural analogs demonstrate nanomolar inhibition constants (Kᵢ) for isoforms CA I, II, and XII .

Proposed Binding Mode:

  • Sulfonamide Group: Coordinates with the zinc ion in the CA active site.

  • Thiadiazole Ring: Engages in hydrophobic interactions with adjacent residues (e.g., Phe131 in CA II).

  • Piperidine Spacer: Enhances solubility and modulates steric accessibility .

Comparative Analysis with Analogous Compounds

Structural Analogues

  • 4-Amino-substituted Benzenesulfonamides: Exhibit CA II selectivity due to hydrogen bonding with Thr200 .

  • Diazobenzenesulfonamides: Show broader isoform affinity but lower metabolic stability.

Unique Attributes of Target Compound

  • Tetramethyl Substitution: Increases lipophilicity, potentially improving blood-brain barrier penetration.

  • Thiadiazole-Piperidine Hybrid: Balances rigidity and flexibility, optimizing target engagement.

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